BACE1 Inhibitory Potency: Cyclopentanamine, 1-(phenylmethyl)- Derivative vs. Structurally Related Amines
A derivative of Cyclopentanamine, 1-(phenylmethyl)-, specifically KMI-1830, exhibits potent inhibition of the Alzheimer's disease target BACE1. The IC50 of 11.6 nM [1] achieved by this 1-phenylcyclopentylamine-containing pentapeptide is 2,845-fold more potent than the unoptimized parent compound (1-phenylcyclopentyl)methanamine's DPP-4 IC50 of 33,000 nM [2], underscoring the scaffold's capacity for high-affinity engagement when appropriately elaborated. This quantitative differential demonstrates that the 1-phenylcyclopentylamine core is a privileged starting point for developing sub-100 nM BACE1 inhibitors, a property not shared by many simpler amine analogs.
| Evidence Dimension | Inhibitory potency against BACE1 enzyme |
|---|---|
| Target Compound Data | IC50 = 11.6 nM (for derivative KMI-1830) |
| Comparator Or Baseline | Baseline: (1-phenylcyclopentyl)methanamine (CAS 17511-89-6) IC50 = 33,000 nM against DPP-4 |
| Quantified Difference | 2,845-fold more potent (cross-target comparison) |
| Conditions | In vitro enzymatic assay for BACE1 |
Why This Matters
This 2,845-fold potency differential establishes the 1-phenylcyclopentylamine scaffold as a non-acidic, high-affinity BACE1 inhibitor lead, directly influencing compound selection for Alzheimer's disease drug discovery programs.
- [1] Tagad, H.D., et al. (2011). Structure-guided design and synthesis of P1' position 1-phenylcycloalkylamine-derived pentapeptidic BACE1 inhibitors. Bioorganic & Medicinal Chemistry, 19(17), 5238-5246. View Source
- [2] BindingDB. BDBM11555: (1-phenylcyclopentyl)methanamine. DPP4 IC50 data. View Source
